Ramoplanin - 76168-82-6

Ramoplanin

Catalog Number: EVT-242526
CAS Number: 76168-82-6
Molecular Formula: C106H170ClN21O30
Molecular Weight: 2254.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ramoplanin is a naturally occurring glycolipodepsipeptide antibiotic produced by the bacterium Actinoplanes sp. ATCC 33076. [] It is classified as a lipoglycopeptide due to its unique structure, consisting of a cyclic peptide backbone, a lipid side chain, and a disaccharide moiety. [] Ramoplanin demonstrates potent activity against a wide range of Gram-positive bacteria, including those resistant to other antibiotics, such as vancomycin-resistant Enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA). [, , ] Its unique mechanism of action and effectiveness against drug-resistant pathogens have made it a promising candidate for combating the growing threat of antibiotic resistance.

Deschlororamoplanin A2 Aglycone

Compound Description: Deschlororamoplanin A2 aglycone is a ramoplanin derivative lacking the chlorine atom at the Chp17 position and the α-1,2-dimannosyl disaccharide at Hpg11. [] This derivative was created through genetic manipulation of the ramoplanin biosynthetic pathway. []

Relevance: Deschlororamoplanin A2 aglycone retains similar antimicrobial activity to ramoplanin A2 and its aglycone, demonstrating that the chlorine atom at Chp17 and the α-1,2-dimannosyl disaccharide at Hpg11 are not essential for ramoplanin's activity. [] This finding provides insights into the structure-activity relationships of ramoplanin and presents a potential starting point for developing new derivatives.

Ramoplanin A2 Aglycone

Compound Description: This compound is the aglycone form of ramoplanin A2, lacking the di-mannose sugar moiety. [, ] This compound is used in various studies to understand the structure-activity relationships of ramoplanin, particularly the role of the sugar moiety in its activity and physicochemical properties.

Relevance: Ramoplanin A2 aglycone exhibits similar, and in some cases slightly more potent, antimicrobial activity compared to ramoplanin A2. [] This suggests that the di-mannose moiety is not essential for the intrinsic activity but might play a role in solubility and pharmacokinetic properties.

[L-Dap(2)]ramoplanin A2 Aglycone

Compound Description: This synthetic analogue of ramoplanin A2 aglycone replaces the naturally occurring lactic acid moiety at position 2 with L-2,3-diaminopropionic acid (Dap). [] This modification enhances the stability of the compound by replacing the labile lactone with a more stable lactam. []

Relevance: [L-Dap(2)]ramoplanin A2 aglycone serves as a valuable tool for studying structure-activity relationships of ramoplanin due to its enhanced stability and synthetic accessibility. [] It allows researchers to create and evaluate a library of analogues to identify key residues for activity and guide the development of improved antibiotics.

Enduracidin

Compound Description: Enduracidin is a lipodepsipeptide antibiotic structurally similar to ramoplanin, sharing the same cyclic peptide core of 17 amino acids. [, ] Unlike ramoplanin, enduracidin lacks the di-mannose moiety and possesses a different fatty acid side chain. [, ]

Relevance: Enduracidin and ramoplanin exhibit a similar mechanism of action, inhibiting bacterial cell wall biosynthesis by binding to Lipid I and II intermediates. [, ] Studying enduracidin alongside ramoplanin provides valuable insights into the structural features impacting their activity, selectivity, and potential for developing novel antibiotics.

Janiemycin

Compound Description: Janiemycin represents another lipodepsipeptide antibiotic structurally related to ramoplanin. [] Although its complete structure is yet to be fully elucidated, initial studies suggest a similar mechanism of action targeting bacterial cell wall biosynthesis. []

Relevance: The structural similarities between janiemycin and ramoplanin, coupled with their proposed shared mechanism of action, make it a relevant compound for further investigation. [] Understanding the subtle structural differences and their impact on the activity and properties of these antibiotics could aid in developing new therapeutic agents.

Monomannosylated Enduracidin Derivatives

Compound Description: These are a series of enduracidin derivatives generated by introducing the ramoplanin mannosyltransferase Ram29 into the enduracidin producer Streptomyces fungicidicus. [] These derivatives possess a single mannose moiety attached to the Hpg11 residue of enduracidin. []

Relevance: The creation of monomannosylated enduracidin derivatives demonstrates the potential for engineering biosynthetic pathways to generate novel ramoplanin-like compounds with potentially improved properties. [] The addition of the mannose moiety can influence the solubility and other pharmacokinetic characteristics of these antibiotics.

Chersinamycin

Compound Description: Chersinamycin is a novel lipoglycodepsipeptide discovered through targeted genome mining of strains harboring gene clusters similar to those responsible for ramoplanin and enduracidin biosynthesis. [, ] While structurally distinct from ramoplanin, it displays good antibiotic activity against Gram-positive bacteria. [, ]

Relevance: The discovery of chersinamycin highlights the potential of genome mining for identifying novel ramoplanin-like compounds with potent antibacterial activity. [, ] Further investigation of chersinamycin and related compounds could uncover novel chemical scaffolds and mechanisms for combating antibiotic resistance.

Dideschloroenduracidins A and B

Compound Description: These novel enduracidin analogues lack both chlorine atoms found in the parent compound. [] They were generated by deleting the enduracidin halogenase gene (orf30) in Streptomyces fungicidicus. []

Relevance: Dideschloroenduracidins A and B provide insights into the role of halogenation in the activity and biosynthesis of ramoplanin and related compounds. [] Despite lacking chlorine atoms, these analogues retain activity against Staphylococcus aureus, suggesting that halogenation might not be crucial for their antibacterial activity.

Monodeschloroenduracidins A and B

Compound Description: These enduracidin analogues, containing only one chlorine atom, were generated by expressing the ramoplanin halogenase gene (orf20) in a genetically modified strain of Streptomyces fungicidicus lacking its native halogenase (orf30). []

Relevance: Monodeschloroenduracidins A and B, along with the trichlorinated enduracidin analogue, highlight the potential for combinatorial biosynthesis to generate novel ramoplanin-like compounds with altered halogenation patterns. [] This approach enables the exploration of structure-activity relationships and the development of potentially more effective and safer antibiotic candidates.

Overview

Ramoplanin is a cyclic depsipeptide antibiotic that exhibits potent antimicrobial activity, particularly against Gram-positive bacteria. It was first isolated from the actinomycete Actinoplanes strain ATCC 33076 and has garnered attention due to its unique mechanism of action and potential therapeutic applications in treating antibiotic-resistant infections. The compound is primarily known for its efficacy against strains of Staphylococcus aureus, including methicillin-resistant variants.

Source and Classification

Ramoplanin is produced by the fermentation of specific actinomycete strains, with Actinoplanes being the most notable producer. The antibiotic belongs to the class of peptide antibiotics and is characterized by its complex structure, which includes multiple amino acids and a lipid side chain. Ramoplanin factors A1, A2, and A3 differ in their acyl chain lengths but share similar antimicrobial properties, making them significant in the study of antibiotic development and resistance mechanisms .

Synthesis Analysis

Methods and Technical Details

The synthesis of ramoplanin has been achieved through various methods, including total synthesis and semi-synthetic approaches. Recent advancements have focused on solid-phase peptide synthesis (SPPS) combined with native chemical ligation and desulfurization techniques. This optimized protocol allows for the rapid synthesis of ramoplanin analogues, significantly reducing the time required from several months to as little as six to nine days .

The total synthesis of ramoplanin A1 and A3 aglycons involves strategic acylation of side chains onto a cyclic depsipeptide core. This process utilizes a convergent synthesis approach to minimize racemization risks during late-stage modifications . Key steps include the removal of protecting groups, coupling reactions, and cyclization to form the final product.

Molecular Structure Analysis

Structure and Data

Ramoplanin has a complex molecular structure characterized by a cyclic depsipeptide backbone consisting of 17 amino acids. The compound's structure includes unique residues such as hydroxylated phenylglycine, which contributes to its antimicrobial activity. The molecular formula for ramoplanin is C49_{49}H80_{80}N14_{14}O12_{12}, with a molecular weight of approximately 1000 Da. The structural arrangement allows for effective binding to bacterial cell walls, disrupting their integrity .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of ramoplanin primarily involves its interactions with bacterial cell wall precursors. It inhibits the transglycosylation step in peptidoglycan biosynthesis, effectively preventing cell wall formation in susceptible bacteria. This mechanism is attributed to the compound's ability to bind to lipid II, a crucial intermediate in cell wall biosynthesis .

In synthetic applications, ramoplanin analogues can be generated through various coupling reactions involving protected amino acids and subsequent deprotection steps to yield bioactive compounds with modified properties.

Mechanism of Action

Process and Data

Ramoplanin exerts its antimicrobial effects by binding to lipid II, which is essential for peptidoglycan synthesis in bacterial cell walls. This binding inhibits the action of transglycosylases, enzymes responsible for forming glycosidic bonds between sugar units in peptidoglycan. Consequently, this leads to cell lysis due to the inability of bacteria to maintain their structural integrity under osmotic pressure .

Studies have shown that ramoplanin's mechanism is effective against a range of Gram-positive pathogens, making it a valuable candidate for addressing antibiotic resistance.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ramoplanin exhibits several notable physical properties:

  • Appearance: White to off-white powder
  • Solubility: Soluble in water and organic solvents such as methanol
  • Melting Point: Approximately 180°C (decomposes)
  • Stability: Stable under acidic conditions but sensitive to alkaline environments .

Chemical properties include its ability to form stable complexes with metal ions, which may influence its antimicrobial activity.

Applications

Scientific Uses

Ramoplanin is primarily studied for its potential applications in treating infections caused by multidrug-resistant bacteria. Its unique mechanism makes it an attractive candidate for further development as an alternative antibiotic. Research efforts are ongoing to explore its efficacy against various pathogens beyond those traditionally targeted, including potential uses in combination therapies to enhance effectiveness against resistant strains .

In addition to therapeutic applications, ramoplanin serves as a model compound in studies aimed at understanding peptide antibiotic structures and mechanisms, contributing valuable insights into antibiotic design and resistance management strategies.

Biosynthetic Pathways and Genetic Regulation

Gene Clusters and Nonribosomal Peptide Synthetase (NRPS) Systems

Identification of the 33-Gene Biosynthetic Cluster in Actinoplanes spp.

The biosynthesis of ramoplanin is governed by a dedicated 33-gene cluster (ram1 to ram33) in Actinoplanes sp. ATCC 33076, spanning approximately 100 kb of genomic DNA. This cluster was fully sequenced and annotated in 2002, revealing a complex genetic organization dedicated to the production, modification, and export of the antibiotic [6]. The cluster includes four large nonribosomal peptide synthetase (NRPS) genes (ram12, ram13, ram14, and ram17) that encode modular enzymes responsible for assembling the 17-amino acid peptide backbone. Additional genes encode tailoring enzymes (e.g., halogenases, glycosyltransferases), regulatory proteins, transporters, and resistance factors [1] [6]. Notably, ram20 encodes a flavin-dependent halogenase critical for chlorination, while ram29 encodes a glycosyltransferase responsible for mannose attachment [8] [9].

Table 1: Core Components of the Ramoplanin Biosynthetic Gene Cluster

GeneFunctionDomain/Features
ram12NRPS Module 1Adenylation (A), Thiolation (T), Condensation (C) domains
ram13NRPS Module 2C, A, T, Epimerization (E) domains
ram14NRPS Module 3C, A, T, E domains
ram17NRPS Module 4C, A, T, Thioesterase (TE) domains
ram20HalogenaseFlavin-dependent chlorination
ram29Glycosyltransferaseα-1,2-Dimannosyl transfer
ram26AcyltransferaseLipid side-chain activation
ram30-31Regulatory proteinsTranscriptional regulation

Role of Modular Enzymes in Depsipeptide Assembly

The ramoplanin scaffold is assembled by a multicomponent NRPS system that follows a colinear logic. The four NRPS enzymes (Ram12, Ram13, Ram14, Ram17) work sequentially to incorporate the 17 amino acid residues:

  • Module Architecture: Each module typically contains adenylation (A), thiolation (T), and condensation (C) domains. Specific modules (e.g., in Ram13 and Ram14) incorporate epimerization (E) domains to generate D-configured amino acids (e.g., D-Orn⁴, D-Orn¹⁰) [6] [9].
  • Depsipeptide Bond Formation: The thioesterase (TE) domain of Ram17 catalyzes macrolactonization between the β-hydroxy group of HAsn² (hydroxyasparagine) and the C-terminal carboxylate of Chp¹⁷ (3-chloro-4-hydroxyphenylglycine), forming the characteristic 49-membered depsipeptide ring [6] [7].
  • Substrate Specificity: Adenylation domains exhibit strict selectivity for non-proteinogenic amino acids (e.g., 4-hydroxyphenylglycine, β-hydroxyasparagine). For example, the A domain of ram17 specifically activates 3-chloro-4-hydroxyphenylglycine [6] [8].

Post-Translational Modifications and Lipid Side-Chain Incorporation

Acyl Transferase Activity in Ramoplanin A1, A2, and A3 Differentiation

The ramoplanin complex comprises three major variants (A1, A2, A3) differentiated by their N-terminal lipid side chains:

  • Acyl Transferase Mechanism: Ram26 encodes an acyltransferase that transfers activated fatty acids to the N-terminal asparagine (Asn¹) of the aglycone core. The enzyme exhibits broad substrate specificity, allowing incorporation of 8-methylnonanoic acid (A1), cis-Δ²,⁴-8-methylnonadienoic acid (A2), and cis-Δ⁴-8-methylnonenoic acid (A3) [6] [9].
  • Substrate Activation: Fatty acids are activated as acyl-AMP intermediates by the acyl-adenylating enzyme Ram27 before transfer by Ram26 [6].
  • Biological Significance: The lipid chain enhances membrane anchoring, facilitating interaction with the Lipid II substrate in the bacterial membrane. Studies show that removal of the lipid moiety reduces activity against Staphylococcus aureus by 4–8-fold [7] [9].

Glycosylation Mechanisms of the Mannose Trisaccharide Moiety

Ramoplanin features an α-1,2-dimannosyl disaccharide linked to Hpg¹¹ (4-hydroxyphenylglycine at position 11). This modification occurs post-assembly:

  • Glycosyltransferase Function: Ram29 encodes a mannosyltransferase that sequentially adds two mannose residues using GDP-mannose as the donor substrate. Inactivation of ram29 yields ramoplanin aglycone lacking the disaccharide [9] [10].
  • Sugar Specificity: Structural analysis confirms the disaccharide as α-D-Man-(1→2)-α-D-Man [1] [6]. The glycosylation occurs after peptide cyclization but before chlorination [8] [10].
  • Role in Bioactivity: The disaccharide is dispensable for antibiotic activity. Aglycone derivatives exhibit MIC values against MRSA and VRE comparable to native ramoplanin (0.5–2 μg/mL), indicating minimal role in Lipid II binding [9] [10].

Table 2: Key Post-Translational Modifications in Ramoplanin Biosynthesis

ModificationEnzyme GeneSubstrate/TargetFunctional Impact
Chlorinationram20Hpg¹³ (4-hydroxyphenylglycine)Enhances hydrophobic packing in aryl core; loss reduces activity 2-fold
Glycosylationram29Hpg¹¹ (hydroxyphenylglycine)Non-essential for activity; may influence solubility
Acylationram26/ram27N-terminal Asn¹Critical for membrane anchoring; loss reduces activity 4–8-fold
EpimerizationEmbedded in NRPSOrn⁴, Orn¹⁰, Hpg³Essential for β-sheet conformation and Lipid II binding

Halogenation and Regulatory Mechanisms

  • Halogenase Specificity: Ram20 catalyzes regioselective chlorination at Hpg¹³ (4-hydroxyphenylglycine at position 13) using Cl⁻ and O₂. In ram20 knockout strains, dichlorinated ramoplanin aglycone accumulates, suggesting endogenous halogenases partially compensate [8].
  • Regulatory Genes: Ram30 and ram31 encode Streptomyces antibiotic regulatory proteins (SARPs) that activate transcription of NRPS and tailoring genes. Their deletion abolishes ramoplanin production [6].

Engineering and Structural Analogs

  • Aglycone Derivatives: Double knockout of ram20 (halogenase) and ram29 (glycosyltransferase) yields deschloro-ramoplanin A2 aglycone. This analog retains full antibiotic activity (MIC 1–2 μg/mL vs. MRSA), proving neither chlorine nor mannose residues are essential [9] [10].
  • Domain Swapping: Heterologous expression of enduracidin halogenase (end30) in Actinoplanes sp. complements ram20 deletion, demonstrating functional conservation [8].

Properties

CAS Number

76168-82-6

Product Name

Ramoplanin

IUPAC Name

2-[[(2R)-2-[[(2S)-2-[[2-[[2-[[(2S,3S)-2-[[2-[[(2R)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2R)-2-[[(2R,3S)-2-[[(2R)-5-amino-2-[[(2R)-2-[[4-amino-2-[[(2S)-4-amino-2-[[(2Z,4Z)-octa-2,4-dienoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-3-hydroxybutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-2-(3-chloro-4-hydroxycyclohexyl)acetic acid

Molecular Formula

C106H170ClN21O30

Molecular Weight

2254.1 g/mol

InChI

InChI=1S/C106H170ClN21O30/c1-8-9-10-11-15-22-80(140)114-75(50-78(110)138)96(147)118-76(51-79(111)139)97(148)124-86(60-25-36-66(133)37-26-60)102(153)117-72(21-17-46-109)92(143)120-83(56(6)130)100(151)126-89(63-31-42-69(136)43-32-63)105(156)127-88(62-29-40-68(135)41-30-62)104(155)121-82(55(5)129)99(150)119-74(48-58-18-13-12-14-19-58)95(146)116-71(20-16-45-108)93(144)123-87(61-27-38-67(134)39-28-61)103(154)122-84(57(7)131)101(152)125-85(59-23-34-65(132)35-24-59)98(149)112-52-81(141)115-73(47-53(2)3)94(145)113-54(4)91(142)128-90(106(157)158)64-33-44-77(137)70(107)49-64/h10-15,18-19,22,53-57,59-77,82-90,129-137H,8-9,16-17,20-21,23-52,108-109H2,1-7H3,(H2,110,138)(H2,111,139)(H,112,149)(H,113,145)(H,114,140)(H,115,141)(H,116,146)(H,117,153)(H,118,147)(H,119,150)(H,120,143)(H,121,155)(H,122,154)(H,123,144)(H,124,148)(H,125,152)(H,126,151)(H,127,156)(H,128,142)(H,157,158)/b11-10-,22-15-/t54-,55+,56+,57+,59?,60?,61?,62?,63?,64?,65?,66?,67?,68?,69?,70?,71-,72-,73+,74+,75+,76?,77?,82+,83-,84+,85?,86-,87?,88-,89-,90?/m1/s1

InChI Key

FSBZBQUUCNYWOK-YIOPJBSBSA-N

SMILES

CCCC=CC=CC(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C1CCC(CC1)O)C(=O)NC(CCCN)C(=O)NC(C(C)O)C(=O)NC(C2CCC(CC2)O)C(=O)NC(C3CCC(CC3)O)C(=O)NC(C(C)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCN)C(=O)NC(C5CCC(CC5)O)C(=O)NC(C(C)O)C(=O)NC(C6CCC(CC6)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C7CCC(C(C7)Cl)O)C(=O)O

Synonyms

A 16686
A-16686
antibiotic 16686
MD 62198
MD-62198
MDL62198
ramoplanin

Canonical SMILES

CCCC=CC=CC(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C1CCC(CC1)O)C(=O)NC(CCCN)C(=O)NC(C(C)O)C(=O)NC(C2CCC(CC2)O)C(=O)NC(C3CCC(CC3)O)C(=O)NC(C(C)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCN)C(=O)NC(C5CCC(CC5)O)C(=O)NC(C(C)O)C(=O)NC(C6CCC(CC6)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C7CCC(C(C7)Cl)O)C(=O)O

Isomeric SMILES

CCC/C=C\C=C/C(=O)N[C@@H](CC(=O)N)C(=O)NC(CC(=O)N)C(=O)N[C@H](C1CCC(CC1)O)C(=O)N[C@H](CCCN)C(=O)N[C@H]([C@H](C)O)C(=O)N[C@H](C2CCC(CC2)O)C(=O)N[C@H](C3CCC(CC3)O)C(=O)N[C@@H]([C@H](C)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@H](CCCN)C(=O)NC(C5CCC(CC5)O)C(=O)N[C@@H]([C@H](C)O)C(=O)NC(C6CCC(CC6)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@H](C)C(=O)NC(C7CCC(C(C7)Cl)O)C(=O)O

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